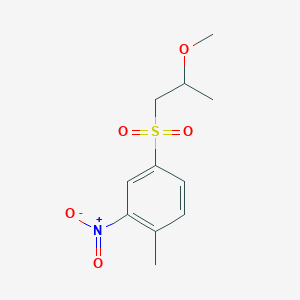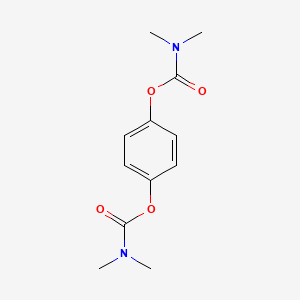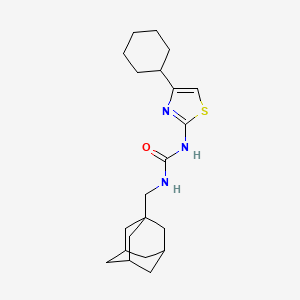![molecular formula C17H16BrNO3 B4024409 2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B4024409.png)
2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including oximation, bromobenzoylation, and reactions with electrophilic reagents. For example, Sax et al. (1971) reported the oximation and subsequent bromobenzoylation of 2-phenylisatogen, leading to the identification of the molecular structure of the N-oxime as 3-benzoyl-2,1-benzisoxazole oxime through crystal structure analysis (Sax et al., 1971). Similarly, Yang et al. (2022) demonstrated a Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones, highlighting a cascade C–H activation annulation process (Yang et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through various spectroscopic methods, including DFT and TD-DFT/PCM calculations. Wazzan et al. (2016) provided a detailed analysis of the structural parameters, spectroscopic characterization, and NLO and NBO analyses of related quinoline dyes, establishing a correlation between calculated results and experimental findings (Wazzan et al., 2016).
Chemical Reactions and Properties
Reactions involving o-quinone methides and electrophilic reagents have been extensively studied. Rodriguez et al. (2016) reported a phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides to synthesize 2,3-dihydrobenzofurans, highlighting the role of dioxyphospholenes in the reaction process (Rodriguez et al., 2016).
Physical Properties Analysis
The physical properties of related compounds, such as photostability and photo-isomerization, have been investigated to understand their behavior under various conditions. Krzyżanowska and Olszanowski (1994) studied the photo-isomerization and photo-degradation of 2-hydroxy-5-methylbenzophenone (Z)-oxime, revealing insights into the stability and reaction pathways under UV light exposure (Krzyżanowska & Olszanowski, 1994).
Chemical Properties Analysis
The chemical properties, including reactions with aromatic ethers and the synthesis of complex structures from quinones, have been a focus of research. Musgrave and Webster (1971) explored the reactions of quinones with aromatic ethers, leading to the formation of polyalkoxydibenzo[fg,op]naphthacene-1,8-quinones, showcasing the diversity of reactions quinones can undergo (Musgrave & Webster, 1971).
Scientific Research Applications
Novel Synthesis Applications
A study by Abdul kadar Shaikh and G. Varvounis (2014) presented a new method for the regioselective synthesis of 3-substituted 2,3-dihydrobenzofurans, which could have implications for drug discovery. This synthesis involves o-quinone methide intermediates, potentially related to the structural or functional characteristics of the compound , emphasizing its utility in synthetic chemistry applications Shaikh & Varvounis, 2014.
Catalytic Activity and Complex Formation
Research by S. Facchetti et al. (2016) on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the potential use of quinone derivatives in catalysis. The study outlines the synthesis process and suggests applications in catalysis, further highlighting the relevance of quinone derivatives in chemical reactions Facchetti et al., 2016.
Photostability and Photochemical Properties
E. Krzyżanowska and A. Olszanowski (1994) investigated the photo-isomerization and photo-degradation of 2-hydroxy-5-methylbenzophenone (Z)-oxime. Their findings contribute to understanding the photostability and photochemical behavior of similar compounds, which could be crucial for applications in materials science or photochemistry Krzyżanowska & Olszanowski, 1994.
Electrodeposition and Electrocatalytic Activity
A study by F. Pariente et al. (1996) on the electrodeposition of redox-active films of dihydroxybenzaldehydes explores the electrochemical properties and applications of quinone derivatives. This research could have implications for the development of sensors or catalytic systems, underscoring the versatility of quinone-related compounds in electrochemical applications Pariente et al., 1996.
properties
IUPAC Name |
[(E)-(5-methyl-4-oxo-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-10(2)13-9-16(20)11(3)8-15(13)19-22-17(21)12-6-4-5-7-14(12)18/h4-10H,1-3H3/b19-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVWNHNKTGVCPN-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC(=O)C2=CC=CC=C2Br)C(=CC1=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC(=O)C2=CC=CC=C2Br)/C(=CC1=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-(5-methyl-4-oxo-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-bromobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-oxo-N-(2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4024332.png)
![2-{[1-(3,5-difluorophenyl)ethyl]amino}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4024339.png)

![1,3,3-trimethyl-6-({1-[(3-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4024348.png)
![4-methyl-N-[4-(pentafluorophenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B4024351.png)
![3-[(2,3-dimethylcyclohexyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4024352.png)

![1-[3-(benzyloxy)-2-hydroxypropyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4024377.png)
![N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4024383.png)
![5-[(2-furylmethyl)amino]-11-methyl-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4024391.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4024393.png)

![10-cyclohexylidene-4-(2,4-dimethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024406.png)